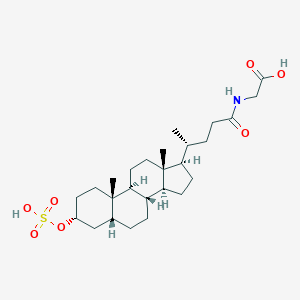

Sulfoglycolithocholic acid

Description

Sulfoglycolithocholic acid has been reported in Homo sapiens and Apis cerana with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXBAFXQVZOILS-OETIFKLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfolithocholylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15324-64-8 | |

| Record name | Glycolithocholic acid 3-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15324-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfolithocholylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOLITHOCHOLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfolithocholylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of Sulfoglycolithocholic Acid in Hepatic Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid (S-GLCA) is a sulfated and glycine-conjugated metabolite of the secondary bile acid, lithocholic acid (LCA). While often considered a detoxification product of the highly hydrophobic and hepatotoxic LCA, S-GLCA itself plays a significant role in hepatic pathophysiology, particularly in the context of cholestatic liver diseases. This technical guide provides an in-depth analysis of the biological functions of S-GLCA in the liver, encompassing its synthesis, transport mechanisms, and its intricate interactions with key nuclear receptors that govern bile acid homeostasis. This document details the experimental methodologies used to elucidate these functions and presents quantitative data to support the current understanding of S-GLCA's role in liver health and disease.

Introduction

Bile acids are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Their synthesis and enterohepatic circulation are tightly regulated processes. Disruption of this homeostasis can lead to the accumulation of cytotoxic bile acids in the liver, resulting in cholestasis and progressive liver damage. Lithocholic acid (LCA), a secondary bile acid formed by the action of gut microbiota, is particularly known for its hepatotoxicity.[1] The liver employs several detoxification mechanisms to mitigate the harmful effects of LCA, with sulfation and amidation being primary pathways.[2] This guide focuses on sulfoglycolithocholic acid (S-GLCA), a major metabolite of LCA, and its multifaceted biological functions within the liver.

Synthesis and Metabolism of Sulfoglycolithocholic Acid

The formation of S-GLCA is a multi-step process that begins in the gut and culminates in the liver.

-

Formation of Lithocholic Acid (LCA): Primary bile acids, such as chenodeoxycholic acid (CDCA), are synthesized from cholesterol in hepatocytes.[3] In the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, including the highly hydrophobic and toxic lithocholic acid (LCA).[3]

-

Hepatic Uptake of LCA: LCA is absorbed from the intestine and transported to the liver via the portal circulation.

-

Sulfation and Glycine Conjugation: Within the hepatocytes, LCA undergoes phase II detoxification reactions. The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the sulfation of LCA at the 3-hydroxy position.[4] Subsequently, the carboxyl group of the sulfated LCA is conjugated with glycine to form sulfoglycolithocholic acid. This process increases the water solubility of the molecule, facilitating its elimination.

Transport of Sulfoglycolithocholic Acid in Hepatocytes

The transport of S-GLCA across the hepatocyte membrane is a carrier-mediated process involving specific uptake and efflux transporters.

3.1. Sinusoidal Uptake:

S-GLCA, being an organic anion, is taken up from the portal blood into hepatocytes primarily by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 (rodent orthologs are Oatp1 and Oatp2).[5][6] The uptake of the structurally similar compound, sulfolithocholyltaurine, by rat Oatp1 and Oatp2 has been characterized, providing insights into the transport kinetics of sulfated bile acids.[5]

3.2. Canalicular Efflux:

Following its uptake and potential further metabolism, S-GLCA is actively secreted from the hepatocyte into the bile canaliculi. This efflux is mediated by ATP-binding cassette (ABC) transporters located on the apical membrane of the hepatocyte, such as the Multidrug Resistance-Associated Protein 2 (MRP2).

Signaling Pathways Modulated by Sulfoglycolithocholic Acid and its Precursor

The biological effects of S-GLCA in the liver are largely mediated through the actions of its precursor, LCA, on nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).

4.1. Farnesoid X Receptor (FXR) Signaling:

LCA has been identified as an antagonist of FXR.[7] FXR is a key regulator of bile acid synthesis and transport. By antagonizing FXR, LCA can disrupt the normal feedback inhibition of bile acid synthesis, potentially exacerbating cholestasis. This antagonism can lead to the downregulation of the Bile Salt Export Pump (BSEP), a critical transporter for the canalicular efflux of bile acids.[7]

4.2. Pregnane X Receptor (PXR) Signaling:

In contrast to its effect on FXR, LCA is an agonist for PXR.[5][8] Activation of PXR by LCA initiates a protective response by inducing the expression of genes involved in the detoxification and transport of xenobiotics and endobiotics, including bile acids. PXR activation leads to the upregulation of phase I (e.g., CYP3A4) and phase II (e.g., SULT2A1) metabolizing enzymes, as well as efflux transporters like MRP2.[9] This PXR-mediated pathway is a crucial defense mechanism against LCA-induced hepatotoxicity.

Quantitative Data

The following tables summarize key quantitative data related to the transport and cytotoxic effects of sulfated bile acids and their precursors.

Table 1: Transport Kinetics of Sulfolithocholyltaurine (a surrogate for S-GLCA) in Rat Hepatocytes [5]

| Transporter | Km (μM) | Vmax (nmol/min/mg protein) |

| High-affinity pathway | 6 | 1.2 |

| Low-affinity pathway | 70 | 1.73 |

| Oatp1 (in HeLa cells) | 12.6 ± 6.2 | Not reported |

| Oatp2 (in HeLa cells) | 14.6 ± 1.9 | Not reported |

Table 2: Cytotoxicity of Lithocholic Acid (LCA) in HepG2 Cells [10]

| Compound | Concentration (μM) | Cell Viability (%) |

| LCA | 140 | Statistically significant decrease |

| LCA | 250 | Strongest toxicity among tested bile acids |

Table 3: Interaction of Lithocholic Acid (LCA) with Farnesoid X Receptor (FXR) [7]

| Assay | Parameter | Value (μM) |

| In vitro co-activator association assay | IC50 for antagonism of CDCA-induced FXR activation | 1 |

Experimental Protocols

6.1. Bile Acid Uptake Assay in Sandwich-Cultured Hepatocytes

This protocol is adapted from established methods for studying hepatobiliary transport.

-

Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepaRG) on collagen-coated plates. After attachment, overlay with a second layer of collagen to create a sandwich culture, which promotes the formation of bile canaliculi.

-

Incubation: After a suitable culture period to allow for polarization and transporter expression, wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Uptake Initiation: Incubate the cells with a solution containing the radiolabeled or fluorescently tagged bile acid of interest (e.g., [3H]-taurocholate as a model substrate) in HBSS at 37°C for various time points.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold HBSS.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting or fluorescence spectroscopy.

-

Data Analysis: Calculate the initial uptake rate and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

6.2. MTT Assay for Bile Acid-Induced Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed hepatocytes or a hepatoma cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bile acid of interest (e.g., S-GLCA or LCA) for a specified duration (e.g., 24 or 48 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

6.3. Quantitative PCR (qPCR) for Gene Expression Analysis

This technique is used to measure changes in the mRNA levels of target genes.

-

Cell Treatment and RNA Extraction: Treat cultured hepatocytes with the bile acid of interest. At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the target genes (e.g., CYP7A1, BSEP, SULT2A1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

6.4. Measurement of Bile Acids in Serum by LC-MS/MS

This is a highly sensitive and specific method for quantifying individual bile acids.[11][12]

-

Sample Preparation: Precipitate proteins from serum samples by adding a solvent like methanol. Centrifuge to pellet the protein and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the different bile acid species.

-

Mass Spectrometric Detection: Elute the separated bile acids from the LC column into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio of the parent and fragment ions for each bile acid of interest.

-

Quantification: Generate a standard curve using known concentrations of bile acid standards and use this to quantify the concentration of each bile acid in the serum samples.

Visualizations

Diagram 1: Synthesis of Sulfoglycolithocholic Acid (S-GLCA)

References

- 1. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Suppression of DHEA sulfotransferase (Sult2A1) during the acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

Sulfoglycolithocholic acid vs. glycolithocholic acid differences

An In-depth Technical Guide to Sulfoglycolithocholic Acid and Glycolithocholic Acid: A Comparative Analysis

Executive Summary

Bile acids are critical signaling molecules and key players in lipid digestion and cholesterol homeostasis. Among the vast pool of bile acids, glycolithocholic acid (GLCA) and its sulfated metabolite, sulfoglycolithocholic acid (SGLCA), present a fascinating case of how a single metabolic modification—sulfation—can dramatically alter biological activity. GLCA, a glycine-conjugated secondary bile acid, is known for its potential cytotoxicity and association with cholestatic liver injury. Conversely, SGLCA is the product of a detoxification pathway intended to increase the water solubility and excretion of its hydrophobic precursor. However, the role of SGLCA is complex, as it has also been implicated in inducing cholestasis under specific conditions. This technical guide provides a comprehensive comparison of the physicochemical properties, metabolic pathways, biological functions, and analytical methodologies for SGLCA and GLCA, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Structural Differences

The fundamental difference between SGLCA and GLCA is the presence of a sulfate group at the C-3 position of the steroid nucleus. Sulfoglycolithocholic acid is the 3-O-sulfo derivative of glycolithocholic acid.[1][2] This structural change significantly impacts the molecule's physicochemical properties. The addition of the highly polar sulfate moiety increases the water solubility and alters the amphipathic nature of the bile acid.

| Property | Sulfoglycolithocholic Acid (SGLCA) | Glycolithocholic Acid (GLCA) |

| Synonyms | Glycolithocholic acid 3-sulfate, Sulfolithocholylglycine[1][3][4] | Lithocholylglycine, Lithocholic acid glycine conjugate[5][6][7] |

| Molecular Formula | C₂₆H₄₃NO₇S[1][8] | C₂₆H₄₃NO₄[6][7] |

| Molecular Weight | 513.7 g/mol [1] | 433.6 g/mol [6][7] |

| Key Structural Feature | Sulfate group at the 3-hydroxy position | Hydroxyl group at the 3-hydroxy position |

| Solubility | Higher water solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous buffers[9][10][11] |

Biosynthesis and Metabolism

Bile acids undergo extensive metabolism by both host enzymes and the gut microbiota. GLCA is a secondary bile acid, while SGLCA represents a further detoxification product.

-

Formation of Glycolithocholic Acid (GLCA): Primary bile acids (cholic acid and chenodeoxycholic acid) are synthesized from cholesterol in the liver and conjugated with glycine or taurine.[12][13] In the intestine, gut bacteria deconjugate and dehydroxylate these to form secondary bile acids, such as the hydrophobic and potentially toxic lithocholic acid (LCA).[12] LCA is absorbed from the intestine and transported to the liver, where it is reconjugated with glycine to form glycolithocholic acid (GLCA).[10][11][14]

-

Formation of Sulfoglycolithocholic Acid (SGLCA): In the liver, GLCA can undergo sulfation, a major detoxification pathway for bile acids. The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of GLCA, forming SGLCA.[14] This sulfation increases the molecule's water solubility, facilitating its elimination via urine and bile and reducing its potential for cellular toxicity.[4][15]

Biological and Pathophysiological Roles

The addition of a sulfate group creates a stark contrast in the biological effects of GLCA and SGLCA.

Glycolithocholic Acid (GLCA): As a conjugate of the most hydrophobic secondary bile acid, LCA, GLCA is considered a cholestatic agent.[16] Its accumulation in hepatocytes can lead to liver injury through several mechanisms, including disruption of cellular membranes, induction of apoptosis, and oxidative stress.[16] Clinically, altered levels of GLCA have been identified as potential biomarkers for conditions such as non-alcoholic steatohepatitis (NASH), ulcerative colitis (UC), and primary sclerosing cholangitis (PSC).[5][7][9]

Sulfoglycolithocholic Acid (SGLCA): Sulfation is generally a protective mechanism. Infusing sulfated bile acids has been shown to increase bile flow (choleresis) and reduce the secretion of biliary lipids, which can protect cell membranes from the detergent effects of high concentrations of non-sulfated bile acids during cholestasis.[15] However, SGLCA has a paradoxical effect. In some animal models, direct infusion of SGLCA is highly cholestatic.[17][18] This effect is thought to be mediated by the precipitation of SGLCA with calcium ions in the bile canaliculi, leading to physical obstruction of bile flow.[17] In human liver diseases like cirrhosis and hepatitis, serum levels of SGLCA are often elevated, reflecting the body's attempt to detoxify the accumulating hydrophobic bile acids.[18]

Experimental Methodologies

Accurate quantification of GLCA and SGLCA in biological matrices is essential for research and clinical diagnostics. The standard method is ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[19][20]

Protocol 1: Bile Acid Extraction from Serum/Plasma

This protocol describes a common protein precipitation method for preparing serum or plasma for bile acid analysis.[21][22]

-

Sample Preparation: Aliquot 50 µL of serum or plasma into a microcentrifuge tube.

-

Internal Standard Addition: Add 50 µL of an internal standard solution containing stable isotope-labeled analogs of the target bile acids (e.g., d4-GLCA) to correct for matrix effects and variations during sample processing.

-

Protein Precipitation: Add 250 µL of cold protein precipitation solvent (e.g., acetonitrile or a 1:1 mixture of methanol:acetonitrile).

-

Vortexing and Incubation: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing. Incubate on ice or at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50% aqueous methanol) for UHPLC-MS/MS analysis.

Protocol 2: Quantification by UHPLC-MS/MS

-

Chromatographic Separation:

-

System: An ultra-high-pressure liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 1.7-1.8 µm particle size) is typically used.

-

Mobile Phase: A binary gradient system is common, consisting of (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol, also with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase concentration is run to separate the various bile acids based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

System: A tandem mass spectrometer (MS/MS).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used, as bile acids readily form [M-H]⁻ ions.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding internal standard. For example, a transition for SGLCA could be the fragmentation of the [M-H]⁻ precursor ion to the sulfate product ion (m/z 97).[20]

-

Quantification: A calibration curve is generated using reference standards of known concentrations to quantify the bile acids in the biological samples.

-

Conclusion and Future Directions

The comparison between sulfoglycolithocholic acid and glycolithocholic acid highlights the profound impact of sulfation on bile acid biochemistry. While GLCA is a recognized cytotoxic and cholestatic agent, its sulfated counterpart, SGLCA, plays a dual role, acting as a detoxified metabolite that can, paradoxically, induce cholestasis through physical precipitation. This dichotomy underscores the complexity of bile acid homeostasis and its dysregulation in liver disease.

For researchers and drug development professionals, understanding these differences is crucial. Modulating the activity of the SULT2A1 enzyme could be a therapeutic strategy to enhance the detoxification of hydrophobic bile acids. Furthermore, the distinct profiles of GLCA and SGLCA in various hepatobiliary diseases suggest their potential as part of a refined panel of biomarkers for improved diagnosis and prognosis. Future research should continue to explore the precise transport mechanisms of sulfated bile acids and the factors that govern their potential for precipitation in bile, which could lead to novel interventions for preventing and treating cholestatic liver injuries.

References

- 1. Sulfoglycolithocholic acid | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sulfoglycolithocholic acid (CHEBI:9347) [ebi.ac.uk]

- 3. Glycolithocholic acid 3-sulfate disodium | C26H41NNa2O7S | CID 76973857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Sulfolithocholylglycine (HMDB0002639) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glycolithocholic Acid | C26H43NO4 | CID 115245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. PubChemLite - Sulfoglycolithocholic acid (C26H43NO7S) [pubchemlite.lcsb.uni.lu]

- 9. glpbio.com [glpbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for Lithocholic acid glycine conjugate (HMDB0000698) [hmdb.ca]

- 15. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of calcium precipitation in the sulfoglycolithocholate-induced cholestasis of the bile fistula hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 20. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. Sample preparation and analysis of bile acids [bio-protocol.org]

Preliminary Studies on Sulfoglycolithocholic Acid Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid (S-GLCA), a sulfated conjugate of the secondary bile acid glycolithocholic acid, is a metabolite formed during the enterohepatic circulation of bile acids. While sulfation is generally considered a detoxification pathway for hydrophobic bile acids like lithocholic acid (LCA), evidence suggests that S-GLCA itself can exert toxic effects, particularly the induction of intrahepatic cholestasis. This technical guide provides a comprehensive overview of the preliminary studies on S-GLCA toxicity, focusing on its effects on hepatocytes and animal models. It includes a summary of available quantitative data, detailed experimental protocols for toxicity assessment, and a proposed signaling pathway for S-GLCA-induced cellular stress. This document is intended to serve as a foundational resource for researchers investigating the mechanisms of bile acid toxicity and developing therapeutic strategies for cholestatic liver diseases.

Introduction

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, certain hydrophobic bile acids can be cytotoxic and contribute to the pathogenesis of cholestatic liver diseases. The sulfation of bile acids, a phase II metabolic reaction, increases their water solubility and facilitates their elimination, thereby reducing their toxicity. Lithocholic acid (LCA), a potent hepatotoxin, undergoes extensive sulfation to form sulfolithocholic acid and its glycine conjugate, Sulfoglycolithocholic acid (S-GLCA). While this process is largely protective, studies have shown that S-GLCA can induce intrahepatic cholestasis in animal models, suggesting a more complex role in liver pathophysiology than simple detoxification. Understanding the specific toxicological profile of S-GLCA is therefore critical for a complete picture of bile acid-mediated liver injury.

Quantitative Toxicity Data

Direct quantitative toxicity data for Sulfoglycolithocholic acid, such as IC50 values, are not extensively reported in the literature. However, studies on its parent compound, lithocholic acid (LCA), and comparative studies on sulfated and unsulfated bile acids provide valuable insights into its potential toxicity. Sulfation is known to significantly reduce the cytotoxicity of LCA. The following tables summarize the available data on the cholestatic effects of S-GLCA in vivo and the cytotoxicity of its parent compound, LCA, in vitro.

Table 1: In Vivo Cholestatic Effects of Sulfoglycolithocholic Acid in Rats

| Animal Model | Compound | Dose | Observed Effect | Reference |

| Wistar Rats | Sulfoglycolithocholic acid | 6.0 µmol/100 g body wt (i.v.) | Near complete cessation of bile flow within 3 hours. | [1] |

| Wistar Rats | Sulfoglycolithocholic acid | 12.0 µmol/100 g body wt (i.v.) | Near complete cessation of bile flow within 1 hour. | [1] |

| Wistar Rats | Glycolithocholic acid (unsulfated) | 6.0 µmol/100 g body wt (i.v.) | Rapid but reversible cessation of bile flow. | [1] |

Table 2: In Vitro Cytotoxicity of Lithocholic Acid (LCA) in HepG2 Cells

| Cell Line | Compound | Concentration | Exposure Time | Effect on Cell Viability | Reference |

| HepG2 | Lithocholic Acid (LCA) | 250 µM | 24 hours | Statistically significant cytotoxicity. | [2] |

| HepG2 | Lithocholic Acid (LCA) | > 140 µM | 24 hours | Statistically significant cytotoxic effect (p<0.05). | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of S-GLCA toxicity, based on established protocols for bile acid research.

In Vitro Cytotoxicity Assessment in HepG2 Cells

Objective: To determine the dose-dependent cytotoxicity of S-GLCA on a human hepatoma cell line.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.

-

Sulfoglycolithocholic acid (sodium salt)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 8 x 10^4 cells per well and allow them to attach and grow overnight at 37°C in a 5% CO2 incubator.[3]

-

Compound Treatment: Prepare a series of concentrations of S-GLCA in the culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of S-GLCA. Include a vehicle control (e.g., DMSO) and an untreated control.[2]

-

Incubation: Incubate the cells with the test compound for a defined period (e.g., 24 hours) at 37°C and 5% CO2.[2]

-

MTT Assay:

-

After the incubation period, remove the medium containing the compound.

-

Add MTT reagent (final concentration 1 µg/ml) to each well and incubate for 3 hours at 37°C.[3]

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Induction of Cholestasis in a Rat Model

Objective: To investigate the in vivo cholestatic potential of S-GLCA.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Sulfoglycolithocholic acid (sodium salt)

-

Anesthetic agent (e.g., isoflurane)

-

Surgical instruments for bile duct cannulation

-

Bile collection tubes

-

Analytical balance

Procedure:

-

Animal Preparation: Acclimate male Wistar rats to the experimental conditions. Fast the animals overnight before the experiment with free access to water.

-

Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the common bile duct. Carefully cannulate the bile duct with a polyethylene catheter for bile collection.

-

Baseline Bile Collection: Allow the animal to stabilize and collect bile for a baseline period (e.g., 30-60 minutes) to determine the basal bile flow rate.

-

Compound Administration: Administer a bolus intravenous injection of S-GLCA at the desired dose (e.g., 6.0 or 12.0 µmol/100 g body weight) via the femoral vein.[1]

-

Bile Collection and Monitoring: Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 3-4 hours). Monitor the animal's physiological parameters throughout the experiment.

-

Sample Analysis: Determine the bile flow rate by weighing the collected bile. Bile samples can be stored for further analysis of bile acid composition and other biochemical markers.

-

Data Analysis: Express the bile flow as a percentage of the baseline flow rate to determine the extent of cholestasis.

Signaling Pathways in Sulfoglycolithocholic Acid Toxicity

While the precise signaling cascade initiated by S-GLCA is not fully elucidated, it is plausible that it shares mechanisms with its more toxic parent compound, LCA, and other hydrophobic bile acids. The proposed pathway involves the induction of cellular stress, mitochondrial dysfunction, and ultimately, apoptosis.

Proposed Signaling Pathway for S-GLCA-Induced Hepatocyte Stress

The following diagram illustrates a potential signaling pathway for S-GLCA-induced hepatotoxicity, integrating findings from studies on related bile acids. The pathway highlights the central role of mitochondrial stress.

Caption: Proposed signaling pathway for S-GLCA-induced hepatocyte toxicity.

Experimental Workflow for Investigating S-GLCA Toxicity

The following diagram outlines a typical experimental workflow for a comprehensive investigation of S-GLCA toxicity, from in vitro screening to in vivo validation.

Caption: General experimental workflow for S-GLCA toxicity studies.

Conclusion and Future Directions

The preliminary studies on Sulfoglycolithocholic acid indicate that while it is a detoxification product of the more toxic lithocholic acid, it is not biologically inert and can contribute to cholestatic liver injury at high concentrations. The primary mechanism appears to be the induction of hepatocyte stress, leading to mitochondrial dysfunction and apoptosis, ultimately impairing bile flow.

Future research should focus on several key areas:

-

Quantitative Toxicity: Establishing precise IC50 values for S-GLCA in various hepatic cell lines to better quantify its cytotoxic potential.

-

Signaling Pathway Elucidation: Utilizing transcriptomic and proteomic approaches to definitively map the signaling pathways activated by S-GLCA in hepatocytes.

-

Transporter Interactions: Investigating the interaction of S-GLCA with key bile acid transporters (e.g., BSEP, MRPs) to understand its role in cholestasis at a molecular level.

-

In Vivo Models: Developing more refined animal models to study the long-term effects of elevated S-GLCA levels and its contribution to chronic cholestatic liver diseases.

A deeper understanding of S-GLCA toxicity will be invaluable for the development of targeted therapies aimed at mitigating bile acid-induced liver damage.

References

Sulfoglycolithocholic Acid in Primary Biliary Cholangitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and potentially cirrhosis. The accumulation of cytotoxic bile acids is a key feature of PBC pathogenesis. Among these, lithocholic acid (LCA), a hydrophobic secondary bile acid, is known for its hepatotoxicity. To mitigate this toxicity, the liver metabolizes LCA through conjugation with glycine or taurine and subsequent sulfation. This guide focuses on sulfoglycolithocholic acid (S-GLLCA), a sulfated and glycine-conjugated form of LCA, and its role in the pathophysiology of PBC. While specific quantitative data for S-GLLCA in adult PBC patients is limited in publicly available literature, this document synthesizes the existing knowledge on related sulfated bile acids in cholestatic conditions to provide a comprehensive technical overview.

Quantitative Data on Sulfated Lithocholic Acid Conjugates

Table 1: Serum Concentrations of Sulfated Lithocholic Acid Conjugates (SGLC) in Cholestatic Conditions (Pediatric)

| Group | SGLC Concentration (μmol/L) | Number of Subjects (n) |

| Controls/Low SGLC | ≤ 1.2 | 198 |

| High SGLC (Cholestasis) | > 1.2 | 70 |

Data adapted from a study on children with various hepatic and intestinal disorders, where the high SGLC group predominantly consisted of patients with cholestasis[1].

Table 2: Urinary Excretion of Sulfated Glycolithocholic Acid in Healthy Adults

| Analyte | Urinary Excretion (μmol/24h) |

| Sulfated Glycolithocholic Acid | 8.44 ± 8.03 |

This data provides a baseline for urinary excretion in a healthy population.

Experimental Protocols

Quantification of Sulfoglycolithocholic Acid in Human Serum by LC-MS/MS

This protocol is a composite based on established methods for the analysis of sulfated bile acids in biological fluids[2][3][4][5][6].

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen serum samples on ice.

-

To 50 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d4-Glycolithocholic acid sulfate).

-

Add 140 µL of ice-cold methanol to precipitate proteins[2].

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes to separate the bile acids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for S-GLLCA (example): Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be optimized based on the instrument and standards.

-

Data Analysis: Quantify S-GLLCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of S-GLLCA standard.

-

Induction of an Autoimmune Cholangitis Mouse Model of PBC and Bile Acid Analysis

This protocol is based on the 2-octynoic acid (2OA)-BSA immunization model, which induces PBC-like features in mice[7][8][9][10][11].

a. Immunization Protocol

-

Antigen Preparation: Conjugate 2-octynoic acid (2OA) to bovine serum albumin (BSA).

-

Animals: Use a susceptible mouse strain, such as C57BL/6 or NOD.1101[10].

-

Primary Immunization: Emulsify 100 µg of 2OA-BSA in Complete Freund's Adjuvant (CFA) and inject intraperitoneally into each mouse[9].

-

Booster Immunizations: Administer subsequent injections of 100 µg of 2OA-BSA in Incomplete Freund's Adjuvant (IFA) every 2 weeks for a total of 8-12 weeks[9].

-

Monitoring: Collect serum periodically to measure anti-mitochondrial antibody (AMA) titers to confirm the induction of an autoimmune response.

b. Bile Acid Analysis from Serum and Liver

-

At the end of the study period, euthanize the mice and collect blood and liver tissue.

-

Prepare serum as described in the protocol above.

-

For liver tissue, homogenize a known weight of the tissue in a suitable solvent (e.g., methanol) to extract bile acids.

-

Process the liver homogenate supernatant and serum for LC-MS/MS analysis of the bile acid profile, including S-GLLCA, as detailed in the previous protocol.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Lithocholic Acid-Induced Hepatotoxicity

Hydrophobic bile acids like lithocholic acid can induce hepatocyte injury and apoptosis through various signaling pathways. The sulfation of LCA to form compounds like S-GLLCA is a detoxification mechanism to mitigate these effects.

Caption: Signaling pathways of LCA-induced hepatotoxicity and detoxification.

Experimental Workflow for S-GLLCA Analysis in PBC Research

The following diagram outlines a typical workflow for investigating the role of S-GLLCA in primary biliary cholangitis.

Caption: Workflow for S-GLLCA investigation in PBC.

Conclusion

Sulfoglycolithocholic acid represents an important detoxification product of the hepatotoxic secondary bile acid, lithocholic acid. While direct evidence for its specific role and quantitative levels in adult primary biliary cholangitis is still emerging, the available data on related sulfated bile acids in cholestatic conditions suggest that its levels are likely altered in PBC. The detailed experimental protocols provided here for S-GLLCA quantification and for the induction of a relevant animal model offer a framework for researchers to further investigate the role of this and other sulfated bile acids in the pathogenesis and potential treatment of PBC. Understanding the dynamics of S-GLLCA and other bile acid metabolites will be crucial for developing novel diagnostic and therapeutic strategies for this complex autoimmune liver disease.

References

- 1. Sulphated lithocholic acid conjugates in serum from children with hepatic and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 5. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. agilent.com [agilent.com]

- 7. The multi-hit hypothesis of primary biliary cirrhosis: polyinosinic-polycytidylic acid (poly I:C) and murine autoimmune cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic and immunological interventions in primary biliary cholangitis: from mouse models to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LOSS OF TOLERANCE IN C57BL/6 MICE TO THE AUTOANTIGEN PDC-E2 BY A XENOBIOTIC WITH ENSUING BILIARY DUCTULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the enterohepatic circulation of sulfated bile acids

An In-depth Technical Guide to the Enterohepatic Circulation of Sulfated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enterohepatic circulation of sulfated bile acids, a critical pathway in bile acid homeostasis and detoxification. The document details the transport mechanisms, regulatory signaling pathways, and key experimental methodologies used to investigate this process. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Sulfated Bile Acids and their Circulation

Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The process of sulfation, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), increases the water solubility of bile acids, reduces their intestinal absorption, and enhances their excretion in feces and urine.[1][2] This modification is a key detoxification pathway, as sulfated bile acids are less toxic than their unsulfated counterparts.[1][2]

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine.[3] Approximately 95% of the bile acids secreted into the intestine are reabsorbed and returned to the liver via the portal circulation.[1][2][3] Sulfation significantly impacts this process by limiting the reabsorption of bile acids in the intestine, thereby promoting their elimination from the body.[2]

Mechanisms of Transport in Enterohepatic Circulation

The transport of sulfated bile acids across the membranes of hepatocytes (liver cells) and enterocytes (intestinal cells) is mediated by a series of specialized transporter proteins.

In the Liver (Hepatocytes):

-

Sinusoidal Uptake (Blood to Liver): The uptake of sulfated bile acids from the portal blood into hepatocytes is not as efficient as that of their unsulfated counterparts. While the Na+-Taurocholate Cotransporting Polypeptide (NTCP) is the primary transporter for conjugated bile acids, it is a weak transporter for sulfated bile acids.[2] Members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3 in humans, play a more significant role in the hepatic uptake of sulfated bile acids.[2]

-

Canalicular Efflux (Liver to Bile): The secretion of sulfated bile acids from hepatocytes into the bile is an ATP-dependent process. In rodents, Multidrug Resistance-Associated Protein 2 (MRP2) is the primary transporter for sulfated bile acids.[4] In humans, the Bile Salt Export Pump (BSEP) can also mediate the canalicular secretion of some sulfated bile acids, such as sulfated lithocholic acid derivatives.[4][5]

In the Intestine (Enterocytes):

-

Apical Absorption (Intestine to Cell): The Apical Sodium-dependent Bile Acid Transporter (ASBT) is responsible for the active uptake of conjugated bile acids in the terminal ileum. However, sulfation significantly reduces the affinity of bile acids for ASBT, leading to decreased intestinal reabsorption.

-

Basolateral Efflux (Cell to Blood): For the small fraction of sulfated bile acids that are absorbed by enterocytes, their export into the portal circulation is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ).[6][7][8]

The overall workflow of the enterohepatic circulation of sulfated bile acids is depicted in the following diagram.

Caption: Enterohepatic circulation of sulfated bile acids.

Quantitative Data on Sulfated Bile Acids

The concentrations and transport kinetics of sulfated bile acids vary depending on the specific bile acid, its conjugation status, and the biological compartment.

Table 1: Concentrations and Proportions of Sulfated Bile Acids in Human Biological Fluids

| Biological Fluid | Condition | Total Bile Acid Concentration | Percentage of Sulfated Bile Acids | Key Sulfated Bile Acids | Reference |

| Serum | Healthy | < 3 µmol/L | < 15% | Glycolithocholic acid 3α-sulfate | [9][10] |

| Cholestasis | Elevated | 0 - 82.8% | Varies with disease | [1] | |

| Bile | Healthy | High | < 0.5% | - | [1] |

| Cholestasis | Variable | 0.3 - 2% | - | [11] | |

| Urine | Healthy | < 1 µmol/day | 40 - 70% | Chenodeoxycholic acid sulfates | [9][12] |

| Cholestasis | Significantly Increased | 61 - 82% | Chenodeoxycholic acid sulfates | [11][12] | |

| Portal Vein | Fasting (Healthy) | ~14 µmol/L (total BAs) | ~4% (unsulfated lithocholic acid) | Unsulfated lithocholic acid | [13][14] |

Table 2: Kinetic Parameters of Key Transporters for Sulfated Bile Acids

| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Experimental System | Reference |

| MRP2 | Taurochenodeoxycholate sulfate | 8.8 | - | Rat canalicular membrane vesicles | [15] |

| Taurolithocholate sulfate | 1.5 | - | Rat canalicular membrane vesicles | [15] | |

| BSEP | Taurocholate (inhibited by sulfated BAs) | 7.5 | - | Sf9 cell membrane vesicles | [15] |

| OSTα/OSTβ | Taurochenodeoxycholate | - | - | OSTα/β-overexpressing cells | [6] |

| Glycochenodeoxycholate | - | - | OSTα/β-overexpressing cells | [6] |

Experimental Protocols

requires a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro Model: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate into a polarized monolayer of enterocytes that mimics the intestinal barrier. This model is widely used to assess the permeability of compounds, including bile acids.

Detailed Protocol:

-

Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed the cells onto permeable Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

-

Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

-

Prepare the transport buffer (HBSS) containing the sulfated bile acid of interest at a known concentration.

-

To measure apical-to-basolateral (A-B) transport (absorption), add the transport buffer containing the bile acid to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

To measure basolateral-to-apical (B-A) transport (efflux), add the transport buffer with the bile acid to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh buffer.

-

At the end of the experiment, collect samples from the donor chamber.

-

-

Sample Analysis and Data Calculation:

-

Quantify the concentration of the sulfated bile acid in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the bile acid across the monolayer.

-

A is the surface area of the Transwell® insert.

-

C0 is the initial concentration of the bile acid in the donor chamber.

-

-

The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

-

Caption: Workflow for Caco-2 cell permeability assay.

Ex Vivo Model: Isolated Perfused Rat Liver

This model allows for the study of hepatic uptake, metabolism, and biliary excretion of sulfated bile acids in a controlled environment, free from systemic influences.

Detailed Protocol:

-

Surgical Preparation:

-

Perfusion:

-

Transfer the cannulated liver to a perfusion chamber maintained at 37°C.

-

Perfuse the liver via the portal vein with a Krebs-Henseleit bicarbonate buffer (pH 7.4) supplemented with glucose, amino acids, and bovine serum albumin. The perfusate should be continuously gassed with 95% O2 / 5% CO2.[16]

-

Maintain a constant perfusion pressure (e.g., 12-15 cm H2O) or flow rate (e.g., 3-4 mL/min/g liver).[16]

-

Allow the liver to stabilize for a period (e.g., 20-30 minutes) before introducing the sulfated bile acid.

-

-

Experiment and Sample Collection:

-

Introduce the sulfated bile acid into the perfusate at a specific concentration.

-

Collect bile samples at regular intervals (e.g., every 5-10 minutes).

-

Collect perfusate samples from the effluent draining from the vena cava.

-

At the end of the experiment, the liver can be harvested for tissue analysis.

-

-

Sample Analysis:

-

Measure the volume of bile and perfusate samples.

-

Quantify the concentration of the parent sulfated bile acid and any potential metabolites in the bile, perfusate, and liver tissue using LC-MS/MS.

-

Assess liver viability throughout the experiment by monitoring parameters such as perfusate flow rate, bile production, and lactate dehydrogenase (LDH) release.

-

Caption: Workflow for isolated perfused rat liver experiment.

In Vivo Model: In Situ Intestinal Perfusion in Rats

This technique allows for the direct measurement of intestinal absorption of sulfated bile acids in a living animal with an intact blood supply.

Detailed Protocol:

-

Surgical Preparation:

-

Fast the rat overnight with free access to water.

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Perform a midline abdominal incision to expose the small intestine.

-

Select a segment of the intestine (e.g., jejunum or ileum) of a specific length (e.g., 10-20 cm).

-

Cannulate the proximal and distal ends of the intestinal segment with flexible tubing.[17]

-

-

Perfusion:

-

Gently flush the intestinal segment with warm saline to remove its contents.

-

Perfuse the segment with a Krebs-Ringer buffer (pH 6.5-7.4) containing the sulfated bile acid at a known concentration and a non-absorbable marker (e.g., [14C]-polyethylene glycol 4000) to correct for water flux.[17][18]

-

Maintain a constant flow rate (e.g., 0.2-0.5 mL/min) using a perfusion pump.[17]

-

-

Sample Collection:

-

Collect the perfusate exiting the distal cannula at regular intervals.

-

Blood samples can be collected from the portal vein or a systemic vessel to determine the appearance of the absorbed bile acid in the circulation.

-

-

Data Analysis:

-

Measure the concentration of the sulfated bile acid and the non-absorbable marker in the collected perfusate samples.

-

Calculate the net water flux and correct the bile acid concentrations accordingly.

-

Determine the intestinal permeability or absorption rate of the sulfated bile acid.

-

Regulatory Signaling Pathways

The expression of the transporters involved in the enterohepatic circulation of sulfated bile acids is tightly regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). These receptors act as sensors for bile acids and xenobiotics, respectively, and modulate gene expression to maintain bile acid homeostasis.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that is activated by bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous ligand.[19][20] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.[2]

Key regulatory actions of FXR:

-

In the Liver:

-

Upregulates BSEP and MRP2: FXR activation increases the expression of BSEP and MRP2, promoting the efflux of bile acids from hepatocytes into the bile.[18][21]

-

Downregulates NTCP: FXR activation indirectly represses the expression of NTCP, the main uptake transporter for conjugated bile acids, thereby reducing their entry into hepatocytes.[22]

-

Induces Small Heterodimer Partner (SHP): FXR induces the expression of SHP, a transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This provides a negative feedback mechanism to control bile acid production.[22]

-

-

In the Intestine:

-

Upregulates OSTα/OSTβ: FXR activation induces the expression of OSTα and OSTβ, facilitating the transport of reabsorbed bile acids from the enterocytes into the portal circulation.[7][23]

-

Downregulates ASBT: FXR activation leads to the repression of ASBT expression, reducing the uptake of bile acids from the intestinal lumen.[19][20][24]

-

Induces Fibroblast Growth Factor 19 (FGF19): In humans, intestinal FXR activation induces the secretion of FGF19, which travels to the liver and signals through the FGFR4/β-Klotho receptor complex to repress CYP7A1 expression.[22]

-

Caption: FXR signaling in the liver and intestine.

Pregnane X Receptor (PXR) Signaling

PXR is another nuclear receptor that is activated by a wide range of xenobiotics and some endogenous compounds, including lithocholic acid (LCA), a secondary bile acid. PXR plays a crucial role in the detoxification and clearance of potentially harmful substances.

Key regulatory actions of PXR:

-

Induces Phase I and Phase II Metabolizing Enzymes: PXR activation upregulates the expression of cytochrome P450 enzymes (e.g., CYP3A4) and conjugation enzymes (e.g., sulfotransferases and UDP-glucuronosyltransferases), which are involved in the hydroxylation, sulfation, and glucuronidation of bile acids, rendering them more water-soluble and easier to excrete.

-

Regulates Transporter Expression: PXR can also influence the expression of bile acid transporters. For instance, PXR activation can induce the expression of MRP2 and MRP3, contributing to the efflux of sulfated and glucuronidated bile acids.

The coordinated regulation by FXR and PXR ensures a robust response to fluctuations in bile acid levels and exposure to xenobiotics, thereby protecting the liver from bile acid-induced toxicity.

Conclusion

The enterohepatic circulation of sulfated bile acids is a complex and highly regulated process that is integral to bile acid homeostasis and detoxification. A thorough understanding of the transporters involved, their quantitative contribution, and the intricate signaling pathways that govern their expression is essential for researchers and professionals in drug development. The experimental models and protocols detailed in this guide provide a framework for investigating the impact of new chemical entities on this critical physiological pathway, ultimately aiding in the development of safer and more effective therapeutics.

References

- 1. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Master regulation of bile acid and xenobiotic metabolism via the FXR, PXR and CAR trio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Organic Solute Transporter Alpha/Beta in Hepatotoxic Bile Acid Transport and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic solute transporter, OSTalpha-OSTbeta: its role in bile acid transport and cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OST α and β - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profiles of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concentration of unsulfated lithocholic acid in portal and systemic venous plasma: evidence that lithocholic acid does not down regulate the hepatic cholesterol 7 alpha-hydroxylase activity in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. FXR-activating ligands inhibit rabbit ASBT expression via FXR-SHP-FTF cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sulfoglycolithocholic Acid in Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoglycolithocholic acid (S-GLCA), also known as sulfolithocholylglycine, is a sulfated, glycine-conjugated secondary bile acid. It is formed in the liver from glycolithocholic acid.[1] In healthy individuals, S-GLCA is present at low concentrations in serum. However, its levels can be significantly elevated in various hepatobiliary diseases, particularly those involving cholestasis.[2][3][4] Elevated serum concentrations of S-GLCA are considered a potential biomarker for liver dysfunction and cholestatic liver injury.[5][6] The accurate and precise quantification of S-GLCA in serum is crucial for clinical research, understanding disease pathogenesis, and in the development of therapeutic agents for liver diseases.

This document provides a detailed protocol for the quantitative analysis of S-GLCA in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[7]

Principle of the Method

The quantitative analysis of Sulfoglycolithocholic acid (S-GLCA) in serum is performed using a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The workflow involves the following key steps:

-

Sample Preparation: Serum proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol) to release the protein-bound S-GLCA. A stable isotope-labeled internal standard (SIL-IS), such as Glycolithocholic acid-d4, is added at the beginning of the sample preparation process to correct for matrix effects and variations in sample recovery.[8][9]

-

Chromatographic Separation: The prepared sample is injected into a reverse-phase liquid chromatography system. A C18 analytical column is used to separate S-GLCA from other endogenous serum components.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both S-GLCA and the SIL-IS are monitored.

-

Quantification: The concentration of S-GLCA in the serum sample is determined by calculating the peak area ratio of the analyte to the SIL-IS and comparing this ratio to a calibration curve prepared with known concentrations of S-GLCA.

Quantitative Data Summary

The following table summarizes the reported concentrations of Sulfoglycolithocholic acid (S-GLCA) in human serum from various studies. These values can serve as a reference for expected ranges in different populations.

| Population/Condition | S-GLCA Concentration (mean ± SD) | Unit | Notes | Reference |

| Healthy Controls (Fasting) | 16.61 ± 12.84 | ng/100ml | Converted from original data | [10] |

| Healthy Controls (Postprandial) | 21.95 ± 15.98 | ng/100ml | Converted from original data | [10] |

| Healthy Subjects | Undetectable to 1.9 | µmol/L | [11] | |

| Acute Viral Hepatitis | 282.26 ± 170.05 | ng/100ml | Significant elevation | [10] |

| Chronic Active Hepatitis | 94.34 ± 94.89 | ng/100ml | Elevated levels | [10] |

| Liver Cirrhosis | 169.31 ± 171.80 (for a related compound) | ng/100ml | Elevated levels | [10] |

| Cholestasis | > 1.2 | µmol/L | Indicative of cholestasis | [2] |

Experimental Protocols

Materials and Reagents

-

Sulfoglycolithocholic acid (analytical standard)

-

Glycolithocholic acid-d4 (or other suitable deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human serum (drug-free, for calibration curve and quality controls)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

-

C18 analytical column (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm)[7]

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfoglycolithocholic acid and the internal standard (e.g., Glycolithocholic acid-d4) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve and quality control samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.

Serum Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 50 µL of serum into the corresponding tube.

-

Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 9.0 95 9.1 5 | 12.0 | 5 |

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, gas flow, temperature).

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) * Sulfoglycolithocholic acid (Quantifier) 512.3 432.3 Optimize (e.g., 20-30) Sulfoglycolithocholic acid (Qualifier) 512.3 97.0 Optimize (e.g., 40-50) | Glycolithocholic acid-d4 (IS) | 436.3 | 74.0 | Optimize (e.g., 20-30) |

*Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

The product ion at m/z 432.3 corresponds to the loss of SO₃ (80 Da) from the precursor ion. The product ion at m/z 97.0 corresponds to the HSO₄⁻ fragment, which is characteristic of sulfated compounds.[7]

Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Sulphated lithocholic acid conjugates in serum from children with hepatic and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Serum-sulfated lithocholate as an indicator of cholestasis during parenteral nutrition in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative stress markers, secondary bile acids and sulfated bile acids classify the clinical liver injury type: Promising diagnostic biomarkers for cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determinants of serum bile acids in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sulfoglycolithocholic Acid in Human Plasma using LC-MS/MS

Introduction

Sulfoglycolithocholic acid (SGLCA) is a sulfated and glycine-conjugated secondary bile acid. Its quantification in biological matrices is crucial for research in liver diseases, cholestasis, and drug-induced liver injury. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of SGLCA in human plasma. The method utilizes a straightforward protein precipitation and solid-phase extraction (SPE) sample preparation protocol, followed by rapid and selective LC-MS/MS analysis.

Analytical Workflow

The overall analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for SGLCA analysis.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of Sulfoglycolithocholic acid from human plasma.

Materials:

-

Human plasma

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) working solution (e.g., d4-Glycocholic acid)

-

SPE cartridges (e.g., C18, 100 mg)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Protein Precipitation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions:

The analysis is performed in negative ion electrospray ionization mode (ESI-). Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Setting |

| Ionization Mode | Negative ESI |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| SGLCA | 455.3 | 97.0 | 100 | 45 | 30 |

| IS (d4-GCA) | 468.3 | 74.0 | 100 | 50 | 35 |

Note: The precursor for SGLCA is based on the deprotonated molecule [M-H]⁻. The product ion at m/z 97 corresponds to the sulfate group ([HSO₄]⁻). The internal standard MRM transition is an example and should be optimized based on the selected standard.

Data Presentation